Isepamicinsulfate
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Overview
Description
Isepamicinsulfate is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is a derivative of gentamicin and is primarily used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. This compound is recognized for its stability against aminoglycoside-modifying enzymes, making it effective against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isepamicinsulfate typically begins with gentamicin B as the starting material. The process involves several steps:
Protection: Gentamicin B is protected using trimethyl silicone ethoxy carbonyl chloride to form an intermediate.
Coupling: The intermediate reacts with N,N-dicyclohexylamine and is coupled with N-phthalic anhydride-(S)-isoserine.
Deprotection and Acidification: The intermediate is then deprotected and acidified using sulfuric acid to obtain a crude product.
Recrystallization: The crude product is recrystallized using anhydrous alcohol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with a short synthesis period and high product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Isepamicinsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Isepamicinsulfate has a wide range of scientific research applications:
Biology: It is studied for its interaction with bacterial ribosomes and its mechanism of action.
Mechanism of Action
Isepamicinsulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately cell death . The compound’s stability against aminoglycoside-modifying enzymes enhances its effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Amikacin: Another aminoglycoside antibiotic with a similar spectrum of activity.
Gentamicin: The parent compound from which isepamicinsulfate is derived.
Tobramycin: An aminoglycoside with a similar mechanism of action.
Uniqueness
This compound is unique due to its stability against aminoglycoside-modifying enzymes, which makes it effective against resistant bacterial strains. This stability is a significant advantage over other aminoglycosides like gentamicin and tobramycin .
Properties
Molecular Formula |
C22H47N5O20S2 |
---|---|
Molecular Weight |
765.8 g/mol |
IUPAC Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4) |
InChI Key |
KENHPEYNCGCZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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